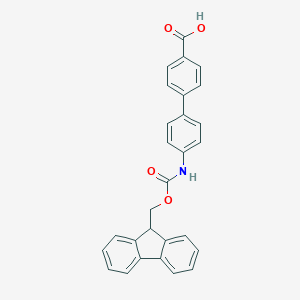

4'-(Fmoc-amino)-biphenyl-4-carboxylic acid

Übersicht

Beschreibung

4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a biphenyl structure. The Fmoc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under mildly acidic conditions . The biphenyl structure provides rigidity and aromaticity, making this compound useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid typically involves the following steps:

Fmoc Protection: The amino group is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4’-(Fmoc-amino)-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Piperidine, triethylamine

Major Products Formed

Oxidation: Biphenyl-4-carboxylic acid derivatives

Reduction: Biphenyl-4-methanol

Substitution: Deprotected amino-biphenyl derivatives

Wissenschaftliche Forschungsanwendungen

In addition to peptides, Fmoc-ABCA plays a crucial role in the synthesis of nucleic acid analogs, particularly pyrrole-imidazole polyamides that bind to DNA. These compounds are designed to recognize specific DNA sequences and are valuable tools in gene regulation studies.

Case Studies:

- Recognition of DNA by Designed Ligands: Research has shown that polyamides containing Fmoc-ABCA can recognize DNA at subnanomolar concentrations, indicating its potential for therapeutic applications in gene therapy and molecular diagnostics .

- Extension of Sequence-Specific Recognition: A study highlighted the extension of sequence-specific recognition capabilities using pyrrole-imidazole polyamides that incorporate Fmoc-ABCA, allowing for binding to longer DNA sequences (up to 13 base pairs) .

Material Science Applications

Fmoc-ABCA is also explored in material science, particularly in the development of functionalized polymers and nanomaterials. Its unique structural properties enable the creation of materials with tailored functionalities.

Research Insights:

Wirkmechanismus

The mechanism of action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be removed under basic conditions, revealing the free amino group for further functionalization . The biphenyl structure provides stability and rigidity, enhancing the compound’s overall effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group and are widely used in peptide synthesis.

Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) protecting group, which is stable under acidic conditions but can be removed under basic conditions.

Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) protecting group, which is stable under both acidic and basic conditions but requires hydrogenation for removal.

Uniqueness

4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is unique due to its combination of the Fmoc protecting group and the biphenyl structure. This combination provides both stability and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

4'-(Fmoc-amino)-biphenyl-4-carboxylic acid is a compound that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on an amino group attached to a biphenyl structure. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection. Its biological activity has garnered interest in various fields, including medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is C28H21NO4, and it features a biphenyl core with an amino group that is protected by the Fmoc group. This structural configuration provides unique properties that facilitate its application in biological systems.

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during synthesis, enabling the formation of complex peptides that can interact with biological targets.

Key Mechanisms:

- Hydrophobic Interactions: The biphenyl structure promotes hydrophobic interactions, enhancing the compound's ability to integrate into lipid membranes.

- Self-Assembly: The compound can participate in self-assembly processes, forming nanostructures that may exhibit biological activity.

Biological Applications

This compound has been investigated for various biological applications:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS), facilitating the creation of peptides with specific biological functions.

- Drug Development: The compound serves as a precursor for designing peptide-based drugs targeting specific diseases.

- Material Science: Applications extend to creating advanced materials like hydrogels and nanomaterials, which are utilized in drug delivery systems.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to biphenyl structures, including derivatives of this compound. These studies indicate that modifications in the biphenyl structure can enhance antimicrobial efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Biphenyl Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Biphenyl derivative A | 32 | 64 |

| Biphenyl derivative B | 16 | 32 |

Note: TBD indicates that specific data for this compound's MIC is yet to be determined.

Case Studies

A study investigating the antimicrobial properties of biphenyl derivatives revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds exhibiting longer hydrophobic tails demonstrated lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial effects.

Case Study Highlights:

- Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.

- Results: Compounds with increased hydrophobicity showed significant reductions in MIC values, suggesting a correlation between structural features and biological activity.

Future Directions

Ongoing research focuses on optimizing the synthesis and functionalization of this compound derivatives to enhance their biological activity. Investigations into their mechanisms of action at the molecular level will provide insights into their potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO4/c30-27(31)20-11-9-18(10-12-20)19-13-15-21(16-14-19)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQPUGJSBVHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621364 | |

| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215248-42-3 | |

| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.